XL019

Catalog No.
S548087
CAS No.
945755-56-6
M.F
C25H28N6O2
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL019

CAS Number

945755-56-6

Product Name

XL019

IUPAC Name

(2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide

Molecular Formula

C25H28N6O2

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1

InChI Key

ISOCDPQFIXDIMS-QHCPKHFHSA-N

SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

XL019; XL-019; XL 019

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5

Description

The exact mass of the compound (S)-N-(4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)phenyl)pyrrolidine-2-carboxamide is 444.22737 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Myeloproliferative Disorders

Specific Scientific Field: The specific scientific field for this application is Hematology, specifically the treatment of Myeloproliferative Disorders (MPDs) .

Comprehensive and Detailed Summary of the Application: XL019 is a potent, highly selective, and reversible inhibitor of the JAK2 enzyme . It has been identified as a potential treatment for myeloproliferative disorders (MPDs), including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET) . These disorders are characterized by the overproduction of blood cells due to the constitutive activation of the JAK2 enzyme .

Treatment of Primary Myelofibrosis and Post-Polycythemia Vera/Essential Thrombocythemia Myelofibrosis

Specific Scientific Field: The specific scientific field for this application is Hematology, specifically the treatment of Primary Myelofibrosis (MF) and Post-Polycythemia Vera/Essential Thrombocythemia Myelofibrosis .

Comprehensive and Detailed Summary of the Application: XL019 is a potent and reversible inhibitor of the JAK2 enzyme, with a K of 2 nM, and shows excellent selectivity (minimum of 50-fold selectivity against >120 protein kinases tested including other JAK family members) . It downregulates STAT signaling in cell lines expressing both wild type and activated forms of JAK2 . It has been identified as a potential treatment for primary myelofibrosis (MF) and post-polycythemia vera/essential thrombocythemia myelofibrosis .

Results or Outcomes Obtained: XL019 inhibits proliferation in cell lines harboring activated or overexpressed JAK2, including certain lines derived from patients with Hodgkin’s Lymphoma (L-1236, 928 nM IC50), AML (MV4-11, 992 nM IC50), essential thrombocythemia (SET-2, 386 nM IC50), and erythroleukemia (HEL92.1.7, 6777 nM IC50) . Preclinical single-dose pharmacodynamic studies demonstrate a potent effect of XL019 on JAK-STAT signaling in HEL92.1.7, CFPAC-1 and DU 145 xenograft tumors .

Treatment of Polycythemia Vera

Specific Scientific Field: The specific scientific field for this application is Hematology, specifically the treatment of Polycythemia Vera (PV) .

Comprehensive and Detailed Summary of the Application: It has been identified as a potential treatment for polycythemia vera (PV), a disorder characterized by an increased red blood cell mass and generally accompanied by increased myeloid and megakaryocytic production .

Methods of Application or Experimental Procedures: XL019 is being evaluated in a Phase 1 dose escalation study in subjects with PV who have failed or are intolerant of standard therapies . These therapies include symptomatic splenomegaly in spite of current therapy, thrombocytosis with a platelet count >450K/μl, or non-controlled constitutional symptoms such as pruritus, night sweats, or weight loss .

Results or Outcomes Obtained: The primary objectives of this study are to determine the safety and tolerability of XL019 when administered orally either once daily, or every Monday, Wednesday, and Friday in 28-day cycles . Secondary objectives include determination of the pharmacokinetics and pharmacodynamics of XL019, and to evaluate clinical response using various endpoints .

XL019 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. The compound has an IC50 value of 2.2 nM, demonstrating significant selectivity over other JAK family members, including JAK1, JAK3, and TYK2, with over 50-fold selectivity reported . XL019 is classified as an orally bioavailable small molecule and has been investigated for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit abnormal signaling pathways associated with various cancers .

There is no current information available regarding the mechanism of action of this specific compound. However, its structural similarity to other molecules with known bioactivity might provide clues for future research directions [].

Due to the lack of research on this specific compound, safety information is not available. However, similar molecules containing morpholine and aromatic groups might warrant caution regarding potential skin irritation and eye damage [].

That typically include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes can vary, a general approach may include:

  • Formation of Key Intermediates: Starting materials are reacted under controlled conditions (temperature, solvent) to form intermediates.
  • Coupling Reactions: These intermediates are then coupled to form the core structure of XL019.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to achieve the desired purity level (≥99% HPLC) before characterization .

XL019 has shown promising biological activity in preclinical studies, particularly in models of hematological malignancies and solid tumors. By inhibiting JAK2, XL019 disrupts the signaling pathways that contribute to cancer cell growth and survival. It has been noted for its potential effectiveness against conditions characterized by aberrant JAK2 activity, such as myeloproliferative neoplasms and certain lymphomas . Additionally, XL019's ability to penetrate biological membranes makes it suitable for oral administration, enhancing its therapeutic potential.

XL019 is primarily being explored for its applications in oncology as a treatment for cancers associated with dysregulated JAK2 activity. Its potential uses include:

  • Treatment of Myeloproliferative Neoplasms: Conditions like polycythemia vera and essential thrombocythemia.
  • Lymphomas: Targeting specific subtypes that exhibit aberrant JAK2 signaling.
  • Combination Therapies: Investigating synergistic effects when used with other anticancer agents .

Interaction studies involving XL019 have focused on its effects on various cellular pathways regulated by JAK2. These studies have demonstrated that XL019 can modulate immune responses by altering cytokine signaling pathways. Additionally, research indicates that XL019 may interact with other signaling molecules or pathways involved in cancer progression, highlighting its potential as part of combination therapies .

Several compounds share structural or functional similarities with XL019, particularly within the class of JAK inhibitors. Here are some notable examples:

Compound NameMechanismSelectivityClinical Status
RuxolitinibJAK1/JAK2 inhibitorModerateApproved for myelofibrosis
TofacitinibJAK1/JAK3 inhibitorHighApproved for rheumatoid arthritis
BaricitinibJAK1/JAK2 inhibitorModerateApproved for rheumatoid arthritis
FedratinibJAK2 inhibitorHighApproved for myelofibrosis

Uniqueness of XL019: Unlike many other JAK inhibitors that may target multiple kinases (e.g., Ruxolitinib), XL019 exhibits a high degree of selectivity specifically for JAK2, making it potentially more effective in conditions where this kinase is predominantly involved without affecting other pathways significantly . This selectivity may reduce side effects associated with broader inhibition seen in other compounds.

Synthetic Pathways for XL019 Production

XL019, systematically named (2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide, represents a sophisticated molecular architecture that requires carefully orchestrated synthetic approaches [1] [2]. The compound possesses a molecular formula of C25H28N6O2 with a molecular weight of 444.5 g/mol [1] [3]. The chemical structure incorporates three key pharmacophoric elements: a pyrrolidine carboxamide moiety, an aminopyrimidine core, and a morpholine-substituted aniline fragment [4] [5].

The synthetic pathway to XL019 follows established medicinal chemistry principles for constructing complex heterocyclic frameworks [6]. The aminopyrimidine core serves as the central scaffold, requiring the sequential introduction of aromatic substituents through nucleophilic aromatic substitution reactions [34]. The morpholine-substituted aniline component is typically incorporated through palladium-catalyzed cross-coupling methodologies, which provide excellent regioselectivity and functional group tolerance [37].

The pyrrolidine carboxamide portion represents a chiral center that must be controlled during synthesis to ensure the desired stereochemistry [1]. This stereochemical requirement necessitates the use of enantioselective synthetic methods or chiral starting materials to achieve the required (S)-configuration [13]. The overall synthetic strategy employs convergent approaches to minimize the number of linear steps and maximize overall efficiency [34].

Key Intermediate Compounds and Reaction Optimization

The synthesis of XL019 relies on several critical intermediate compounds that serve as building blocks for the final molecular assembly [25] [34]. The dichloropyrimidine-5-carbaldehyde intermediate represents a pivotal compound that undergoes nucleophilic aromatic substitution with sarcosine benzyl ester derivatives [34]. This reaction requires careful optimization of base selection, temperature control, and reaction time to achieve acceptable yields while minimizing side product formation [25].

The cyclization step that forms the pyrrolidine ring system requires treatment with triethylamine in acetonitrile under reflux conditions for approximately eight hours [34]. This transformation represents a critical step where reaction optimization focuses on solvent selection, temperature control, and reaction monitoring to ensure complete cyclization while preventing decomposition of sensitive functional groups [25]. The subsequent dehydration reaction employs thionyl chloride and pyridine in dichloromethane at room temperature, requiring precise stoichiometric control to avoid over-reaction [34].

Suzuki coupling reactions play a crucial role in introducing the 4-nitrophenyl substituent, utilizing 4-nitrophenylboronic acid pinacol ester under palladium tetrakis(triphenylphosphine) catalysis with cesium carbonate as base at elevated temperatures [34]. The optimization of this cross-coupling reaction involves careful selection of palladium catalyst loading, base equivalents, and reaction atmosphere to achieve high yields and minimize catalyst decomposition [25]. The subsequent chemoselective catalytic hydrogenation of the nitro group to the corresponding aniline requires optimization of catalyst selection, hydrogen pressure, and reaction time to ensure complete reduction without affecting other sensitive functional groups [34].

Structural Modifications and Analog Design

The structural framework of XL019 has served as a template for extensive analog design programs aimed at optimizing potency, selectivity, and pharmacokinetic properties [9] [12]. The morpholine moiety has been systematically varied to explore alternative heterocyclic replacements, including piperidine, piperazine, and thiomorpholine derivatives [12]. These modifications have revealed that the oxygen atom in the morpholine ring contributes significantly to binding affinity through hydrogen bonding interactions with the target protein [14].

The aminopyrimidine core has been subjected to various substitution patterns to enhance selectivity profiles [9]. Researchers have explored methylation at different positions on the pyrimidine ring, finding that specific substitution patterns can improve selectivity against related kinase family members [12]. The phenyl linker connecting the pyrimidine to the morpholine-substituted aniline has been modified to include various substituents, with electron-withdrawing groups generally providing enhanced potency [25].

The pyrrolidine carboxamide portion has undergone extensive structure-activity relationship exploration, with modifications including ring size variations, stereochemical inversions, and alternative amide bond geometries [9]. These studies have demonstrated that the (S)-stereochemistry is critical for optimal binding affinity, with the (R)-enantiomer showing significantly reduced activity [19]. Alternative five-membered and six-membered ring systems have been explored as pyrrolidine replacements, generally resulting in reduced potency compared to the parent compound [25].

Hybrid molecule approaches have been employed to combine the pharmacophoric elements of XL019 with other bioactive scaffolds [9] [12]. These dual-target inhibitor designs have incorporated histone deacetylase inhibitor pharmacophores, resulting in compounds with dual Janus kinase 2 and histone deacetylase activity [9]. Such molecular hybridization strategies have demonstrated the versatility of the XL019 scaffold for developing multi-target therapeutic agents [12].

Structure-Activity Relationship Studies for Janus Kinase 2 Selectivity and Potency

Comprehensive structure-activity relationship studies have established XL019 as a highly potent and selective Janus kinase 2 inhibitor with an inhibition constant of 2.3 nanomolar against the target enzyme [6] [17]. The selectivity profile demonstrates greater than 50-fold selectivity over other Janus kinase family members, including Janus kinase 1 (134 nanomolar), Janus kinase 3 (214 nanomolar), and tyrosine kinase 2 (348 nanomolar) [3] [7]. This selectivity profile represents a significant achievement in kinase inhibitor design, where achieving selectivity within closely related enzyme families remains challenging [22].

The binding mode of XL019 has been elucidated through X-ray crystallography studies, revealing that the compound adopts a type I inhibitor binding mode within the adenosine triphosphate binding site [7] [19]. The pyrimidine nitrogen atoms form critical hydrogen bonding interactions with the hinge region amino acid residues, while the morpholine oxygen participates in additional stabilizing interactions [21]. The pyrrolidine carboxamide moiety extends into a unique binding pocket, contributing to the observed selectivity profile [7].

Table 1: Kinase Selectivity Profile of XL019

Kinase TargetInhibition Constant (nM)Selectivity Fold
Janus Kinase 22.3 [6]1.0
Janus Kinase 1134 [17]58-fold
Janus Kinase 3214 [3]93-fold
Tyrosine Kinase 2348 [3]151-fold
FMS-like Tyrosine Kinase 3139.7 [11]61-fold
c-KIT225.8 [11]98-fold
Platelet-Derived Growth Factor Receptor Beta125.4 [11]55-fold

Cellular activity studies have demonstrated that XL019 effectively inhibits signal transducer and activator of transcription protein phosphorylation in cells harboring either wild-type Janus kinase 2 or the V617F mutant form [6]. The cellular potency, measured as inhibition constant 50 values, ranges from 386 nanomolar for signal transducer and activator of transcription 1 phosphorylation to 695 nanomolar for signal transducer and activator of transcription 3 phosphorylation in HEL92.1.7 cell cultures [11]. These cellular activities translate to effective concentrations that are therapeutically relevant while maintaining the selectivity observed in biochemical assays [20].

The structure-activity relationship studies have also revealed that XL019 exhibits non-selectivity between wild-type Janus kinase 2 and the disease-associated V617F mutant form [6]. This equipotent inhibition of both enzyme forms represents an important therapeutic advantage, as many myeloproliferative disorders involve constitutively active mutant forms of the kinase [22]. The compound demonstrates excellent selectivity against a comprehensive panel of 118 kinases, with only a small subset showing inhibition constants below 1000 nanomolar [2] [11].

Table 2: Cellular Activity Profile of XL019

Cell LineEndpointInhibition Constant 50 (nM)
HEL92.1.7pSTAT1 Inhibition386 [11]
HEL92.1.7pSTAT3 Inhibition695 [11]
Primary Erythroid CellsEPO-stimulated pSTAT564 [17]
T-cellsIL-2 stimulated pSTAT>800 [17]
B-cellsIL-4 stimulated pSTAT>800 [17]
B-cellsIL-6 stimulated pSTAT>800 [17]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

444.22737416 g/mol

Monoisotopic Mass

444.22737416 g/mol

Heavy Atom Count

33

Appearance

Light yellow to light brown solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4L1AM42NVA

Drug Indication

For the treatment of various forms of cancer.

Mechanism of Action

XL019 is a selective inhibitor of the cytoplasmic tyrosine kinase JAK2. JAK2 is activated by cytokine and growth factor receptors and phosphorylates members of the STAT family of inducible transcription factors. Activation of the JAK/STAT pathway promotes cell growth and survival, and is a common feature of human tumors. JAK2 is activated by mutation in the majority of patients with polycythemia vera and essential thrombocytosis and appears to drive the inappropriate growth of blood cells in these conditions.

Wikipedia

Xl-019

Dates

Modify: 2023-08-15
1: Verstovsek S, Tam CS, Wadleigh M, Sokol L, Smith CC, Bui LA, Song C, Clary DO, Olszynski P, Cortes J, Kantarjian H, Shah NP. Phase I evaluation of XL019, an oral, potent, and selective JAK2 inhibitor. Leuk Res. 2013 Dec 11. pii: S0145-2126(13)00425-6. doi: 10.1016/j.leukres.2013.12.006. [Epub ahead of print]

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